molecular formula C8H8N2O3 B1625331 2-Amino-1-(2-nitrophenyl)ethanone CAS No. 524698-41-7

2-Amino-1-(2-nitrophenyl)ethanone

Cat. No.: B1625331
CAS No.: 524698-41-7
M. Wt: 180.16 g/mol
InChI Key: XRXIPRFKMDVCMB-UHFFFAOYSA-N
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Description

2-Amino-1-(2-nitrophenyl)ethanone is an organic compound that features both an amino group and a nitro group attached to a phenyl ring, with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-nitrophenyl)ethanone typically involves the nitration of 2-Aminoacetophenone. The process begins with the acetylation of aniline to form 2-Aminoacetophenone, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is carefully monitored to prevent over-nitration and to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 2,2’-Diamino-1-phenylethanone.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

2-Amino-1-(2-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-nitrophenyl)ethanone involves its interaction with biological molecules through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various molecular targets and pathways, leading to biological effects.

Comparison with Similar Compounds

    2-Aminoacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitroacetophenone: Lacks the amino group, limiting its ability to form hydrogen bonds and participate in nucleophilic substitution.

    2-Amino-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position, affecting its reactivity and interaction with other molecules.

Uniqueness: 2-Amino-1-(2-nitrophenyl)ethanone is unique due to the presence of both amino and nitro groups on the phenyl ring, providing a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

2-amino-1-(2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXIPRFKMDVCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443678
Record name 2-Amino-1-(2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524698-41-7
Record name 2-Amino-1-(2-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524698-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-(2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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